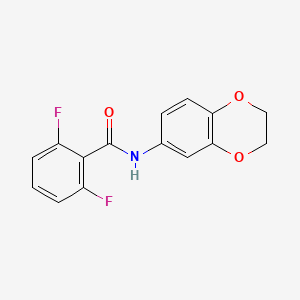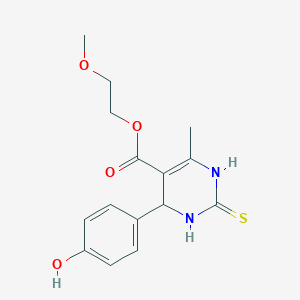
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to possess significant antioxidant activity. Moreover, it has been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential to exhibit multiple biological activities. However, one of the limitations is the lack of knowledge about its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the use of 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. It can be further investigated for its potential use in cancer therapy. Moreover, its mechanism of action can be studied in more detail to understand its biological activities. Additionally, its potential side effects can be evaluated to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized using different methods and has been investigated for its antibacterial, antifungal, and antiviral activities. It possesses anti-inflammatory, analgesic, and antioxidant properties and has been studied for its potential use in cancer therapy. However, its mechanism of action and potential side effects need to be further studied to ensure its safety for use in humans.
Métodos De Síntesis
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using various methods. One of the commonly used methods is the reaction of 4-nitrobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and hydrazine hydrate. The reaction takes place in ethanol and is followed by the addition of acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory, analgesic, and antioxidant properties. Additionally, it has been investigated for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-[5-hydroxy-5-(4-nitrophenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-7(19)17-11(20,6-10(16-17)12(13,14)15)8-2-4-9(5-3-8)18(21)22/h2-5,20H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAIJWXQSOEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)